molecular formula C13H22N2O3S B2521308 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate CAS No. 2319848-07-0

2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate

Cat. No.: B2521308
CAS No.: 2319848-07-0
M. Wt: 286.39
InChI Key: ONSHEFJHKFSUFQ-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate is a complex organic compound characterized by its unique structure, which includes a diazepane ring and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group can be introduced via a nucleophilic substitution reaction using a thiol and an appropriate alkyl halide.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl propionate
  • 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl butyrate
  • 2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl benzoate

Uniqueness

2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-oxo-2-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-11(16)18-9-13(17)15-5-2-4-14(6-7-15)12-3-8-19-10-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSHEFJHKFSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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